molecular formula C19H18N4O5S3 B10935490 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10935490
M. Wt: 478.6 g/mol
InChI Key: IYNQZPTYTYFUPZ-UHFFFAOYSA-N
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Description

3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-7-[(2-PHENOXYACETYL)AMINO]-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a phenoxyacetyl group, and a bicyclic lactam structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-7-[(2-PHENOXYACETYL)AMINO]-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the thiadiazole ring. The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-7-[(2-PHENOXYACETYL)AMINO]-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.

    Substitution: The phenoxyacetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-7-[(2-PHENOXYACETYL)AMINO]-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-7-[(2-PHENOXYACETYL)AMINO]-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenoxyacetyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The bicyclic lactam structure may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-8-OXO-7-[(2-PHENOXYACETYL)AMINO]-5-THIA-1-AZABICYCLO[420]OCT-2-ENE-2-CARBOXYLIC ACID is unique due to its complex structure, which combines multiple functional groups that contribute to its diverse biological activities

Properties

Molecular Formula

C19H18N4O5S3

Molecular Weight

478.6 g/mol

IUPAC Name

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H18N4O5S3/c1-10-21-22-19(31-10)30-9-11-8-29-17-14(16(25)23(17)15(11)18(26)27)20-13(24)7-28-12-5-3-2-4-6-12/h2-6,14,17H,7-9H2,1H3,(H,20,24)(H,26,27)

InChI Key

IYNQZPTYTYFUPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)COC4=CC=CC=C4)SC2)C(=O)O

Origin of Product

United States

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